

Spectroscopic Analysis of 1,2-Cyclohexanedicarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 1,2-Cyclohexanedicarboxylic acid

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This technical guide provides an in-depth overview of the spectroscopic data for the cis and trans isomers of **1,2-Cyclohexanedicarboxylic acid** (C₈H₁₂O₄, Molar Mass: 172.18 g/mol). The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for the isomers of **1,2- Cyclohexanedicarboxylic acid**. This information is crucial for substance identification, purity assessment, and structural elucidation in research and development settings.

Table 1: ¹H NMR Spectroscopic Data

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Data for the trans isomer is based on computed values in D₂O.



Isomer	Proton Assignment	Chemical Shift (δ) (ppm)	Multiplicity & Coupling Constants (J)
cis-1,2-Isomer	Carboxyl (-COOH)	~12.0	Broad Singlet
Methine (CH-COOH)	~2.8 - 3.0	Multiplet	
Cyclohexyl (-CH2-)	~1.2 - 2.2	Multiplet	
trans-1,2-Isomer[1]	Carboxyl (-COOH)	~12.0	Broad Singlet
Methine (CH-COOH)	2.38 - 2.42	Multiplet	
Cyclohexyl (-CH2-)	1.25 - 2.10	Multiplet	_

Table 2: ¹³C NMR Spectroscopic Data

Note: Chemical shifts (δ) are reported in ppm. Data is based on typical ranges for saturated carboxylic acids and spectral database information.[2][3]

Isomer	Carbon Assignment	Chemical Shift (δ) (ppm)
cis & trans	Carboxyl (-COOH)	175 - 185
Methine (CH-COOH)	40 - 50	
Cyclohexyl (-CH ₂ -)	20 - 35	_

Table 3: Infrared (IR) Spectroscopy Data

Note: Key absorption peaks are reported in wavenumbers (cm⁻¹). Carboxylic acids typically exhibit a very broad O-H stretch due to hydrogen bonding.[4][5][6]



Isomer	Vibrational Mode	Wavenumber (cm⁻¹)	Intensity <i>l</i> Description
cis & trans	O-H Stretch (Carboxylic Acid)	2500 - 3300	Strong, Very Broad
C-H Stretch (Aliphatic)	2850 - 3000	Medium-Strong, Sharp	
C=O Stretch (Carboxyl)	1690 - 1760	Strong, Sharp	
C-O Stretch	1210 - 1320	Strong	
O-H Bend	1395 - 1440	Medium	-

Table 4: Mass Spectrometry (MS) Data

Note: Data obtained via Electron Ionization (EI) GC-MS. The molecular ion peak (M^+) is at m/z = 172.[7]

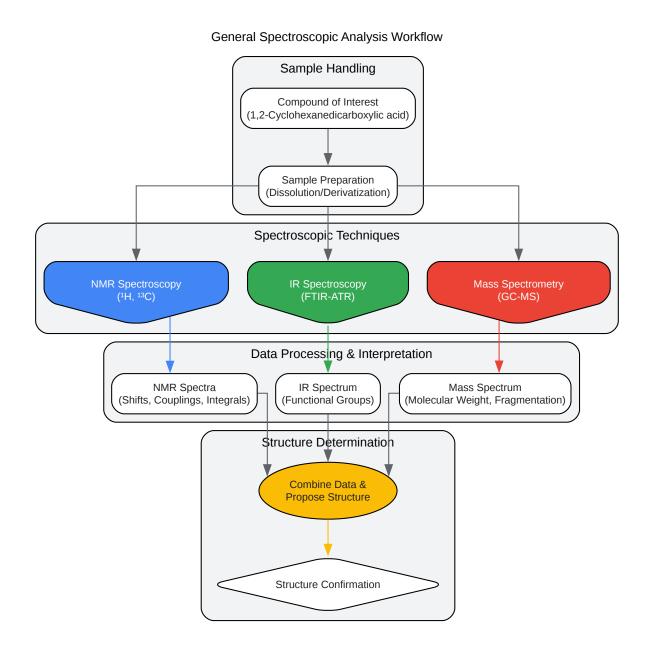


Isomer	m/z	Proposed Fragment Identity	Relative Abundance
cis-1,2-Isomer	172	[M] ⁺ (Molecular Ion)	Low
154	[M-H ₂ O] ⁺	Moderate	
126	[M-COOH-H]+ or [M- H ₂ O-CO]+	High	
98	[C ₆ H ₁₀ O] ⁺	Moderate	•
81	[C ₆ H ₉] ⁺	Very High (Often Base Peak)	
trans-1,2-Isomer	172	[M] ⁺ (Molecular Ion)	Low
154	[M-H ₂ O] ⁺	Moderate	
128	[M-CO ₂] ⁺	Moderate	•
81	[C ₆ H ₉]+	Very High (Often Base Peak)	

Experimental Workflows and Logical Relationships

The acquisition and interpretation of spectroscopic data follow a systematic workflow. The diagram below illustrates the logical progression from sample preparation to final structural elucidation, integrating data from various analytical techniques.





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Caption: Logical workflow for spectroscopic analysis.



Detailed Experimental Protocols

The following protocols provide standardized methodologies for obtaining high-quality spectroscopic data for solid organic acids like **1,2-Cyclohexanedicarboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is suitable for acquiring both ¹H and ¹³C NMR spectra.

- Sample Preparation:
 - Accurately weigh 5-25 mg of the 1,2-Cyclohexanedicarboxylic acid sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[8]
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). The choice of solvent is critical to avoid overlapping signals with the analyte.
 - Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
 - Filter the resulting solution through a pipette containing a small plug of glass wool or a syringe filter directly into a clean, 5 mm NMR tube to remove any particulate matter.
 - Cap the NMR tube securely and wipe the outside clean before insertion into the spectrometer.[9]
- Instrumental Analysis:
 - The instrument is locked onto the deuterium signal of the solvent.
 - The magnetic field is shimmed to achieve optimal homogeneity and spectral resolution.
 - For ¹H NMR, a sufficient number of scans (e.g., 16-64) are acquired to obtain a good signal-to-noise ratio.
 - For ¹³C NMR, a proton-decoupled experiment is typically run, requiring a larger number of scans due to the low natural abundance of the ¹³C isotope.



 Data is processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.

- Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[10]
 - Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.
- Instrumental Analysis:
 - Place a small amount of the solid 1,2-Cyclohexanedicarboxylic acid powder directly onto the center of the ATR crystal.[11]
 - Apply pressure using the instrument's press arm to ensure firm and uniform contact between the sample and the crystal surface.[12]
 - Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.
 - After analysis, release the pressure arm, and carefully remove the sample. Clean the crystal surface thoroughly.

Mass Spectrometry (GC-MS)

Due to the low volatility of dicarboxylic acids, a derivatization step is mandatory to convert them into more volatile esters or silyl ethers prior to GC-MS analysis.[13][14]

Sample Preparation and Derivatization (Silylation):



- Accurately weigh approximately 1-2 mg of the 1,2-Cyclohexanedicarboxylic acid sample into a reaction vial.
- Evaporate any solvent to complete dryness under a gentle stream of nitrogen.
- Add 50-100 μL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide
 (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[13]
- Seal the vial tightly and heat at 70-80°C for approximately 1 hour to ensure complete derivatization.[15]
- After cooling to room temperature, the sample is ready for injection. It may be diluted with an appropriate solvent (e.g., hexane or ethyl acetate) if necessary.
- Instrumental Analysis:
 - Gas Chromatograph (GC) Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm) is typically used.[13]
 - Injector: Set to 250°C in splitless mode.
 - Oven Program: An initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
 - Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 200-230°C.
 - Mass Range: Scan from m/z 40 to 400.
 - Inject 1 μL of the derivatized sample into the GC-MS system. Data is collected and analyzed to identify the retention time of the derivatized analyte and its mass



fragmentation pattern.

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